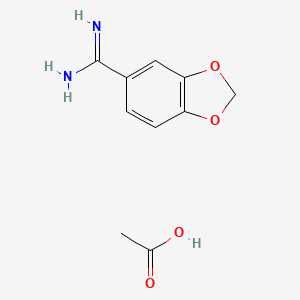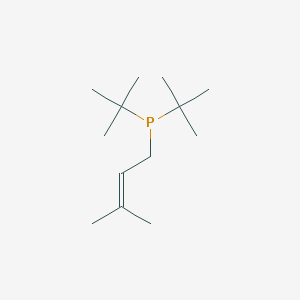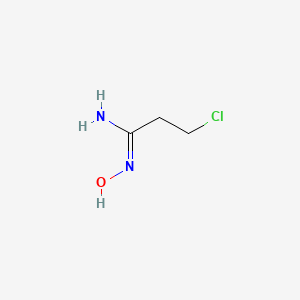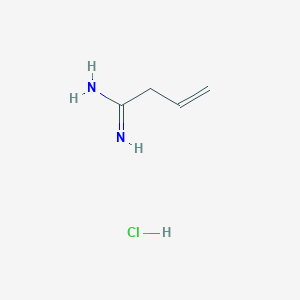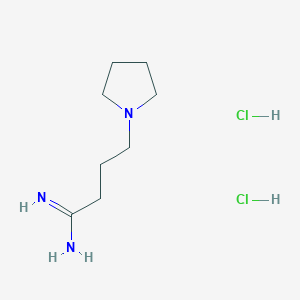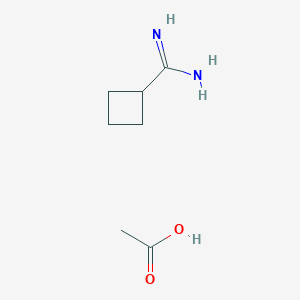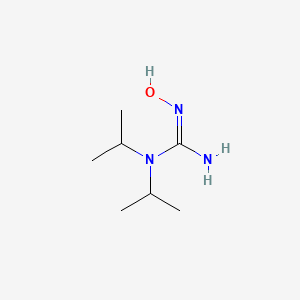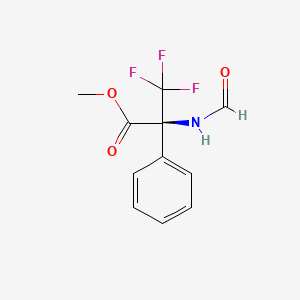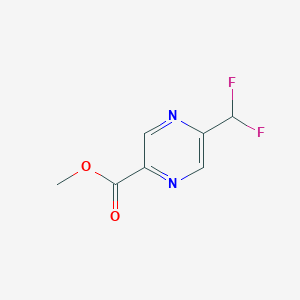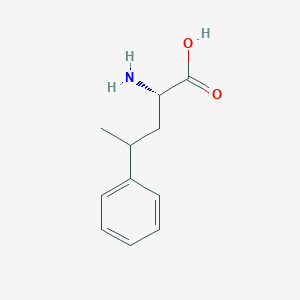
(S)-2-Amino-4-phenyl-pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-4-phenyl-pentanoic acid, also known as S-2-Amino-4-phenyl-pentanoic acid, is an organic compound that is widely used in a variety of scientific research applications. It is a chiral molecule, meaning that it has two different configurations, and is an important component in many biochemical and physiological processes.
科学的研究の応用
(S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used as a precursor for the synthesis of several important compounds, such as aminopyridines, aminopyrimidines, and aminopurines. It is also used to study the structure and function of enzymes, as well as to study the effects of drugs on enzymes. In addition, (S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid is used in the synthesis of cholesterol esters, which are important components of cell membranes.
作用機序
The exact mechanism of action of (S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid is not fully understood. However, it is known to act as an inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, it is believed to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
(S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase, lipoxygenase, and phospholipase A2, which are involved in the production of prostaglandins and other inflammatory mediators. In addition, it has been shown to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
実験室実験の利点と制限
The use of (S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid in laboratory experiments has several advantages, including its low cost and ease of synthesis. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to its use, such as the fact that it is a chiral molecule and can therefore be difficult to separate and purify. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of potential future directions for research on (S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid. These include further investigation into its mechanism of action, as well as the development of more efficient methods for its synthesis and purification. In addition, further research could be done to explore its potential applications in drug design and development, as well as its potential therapeutic uses. Finally, further research could be done to explore its potential effects on other biochemical and physiological processes, such as those involved in metabolism and hormone regulation.
合成法
(S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid is synthesized from the reaction of 2,4-dinitrophenylhydrazine with propanoic acid. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is typically performed at a temperature of 40-50°C. The product of this reaction is a mixture of (S)-2-Amino-4-phenyl-pentanoic acidphenyl-pentanoic acid and R-2-Amino-4-phenyl-pentanoic acid, which can then be separated using a variety of techniques, such as chromatography or recrystallization.
特性
IUPAC Name |
(2S)-2-amino-4-phenylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8?,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHGQIHRAUVHOE-HTLJXXAVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C[C@@H](C(=O)O)N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-4-phenyl-pentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

